4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Design

Designing kinase inhibitors targeting PIM-1, TAM, or c-Met often requires multiple synthetic steps and disparate building blocks. 4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (CAS 924909-17-1) streamlines SAR campaigns as a single, dual-handle intermediate: • C4-Cl enables SNAr diversification (67-83% yield) to access amine, alkoxide, and azido analogs. • Core shows PIM-1 IC₅₀ of 26-43 nM and selective MCF-7 cytotoxicity (IC₅₀ ~5.6 µM). • N1-4-methoxybenzyl confers defined lipophilicity (XLogP3 3.0, TPSA 39.9 Ų). Supplied at ≥98% purity with NMR/HPLC characterization. In stock for immediate global delivery.

Molecular Formula C14H12ClN3O
Molecular Weight 273.72 g/mol
CAS No. 924909-17-1
Cat. No. B1428743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine
CAS924909-17-1
Molecular FormulaC14H12ClN3O
Molecular Weight273.72 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C3=NC=CC(=C3C=N2)Cl
InChIInChI=1S/C14H12ClN3O/c1-19-11-4-2-10(3-5-11)9-18-14-12(8-17-18)13(15)6-7-16-14/h2-8H,9H2,1H3
InChIKeyHLSOCIKLODRQFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine: Scaffold Identity & Procurement


4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (CAS 924909-17-1) is a heterocyclic small molecule featuring a pyrazolo[3,4-b]pyridine core substituted with a chloro group at the C4 position and a 4-methoxybenzyl moiety at the N1 position [1]. This scaffold belongs to the broader class of pyrazolo[3,4-b]pyridines, a privileged chemotype widely recognized in medicinal chemistry for its capacity to engage diverse biological targets, including multiple kinase families and G-protein coupled receptors [2]. The compound is commercially available from multiple reputable vendors with standard purity specifications ranging from 95% to 98%, and typical characterization includes NMR, HPLC, and/or GC analysis .

C4 chloro handle Enables nucleophilic aromatic substitution (SNAr) for library synthesis
N1 4-methoxybenzyl group Provides defined lipophilicity and electronic modulation for SAR exploration
Privileged chemotype Pyrazolo[3,4-b]pyridine core supports kinase-targeted medicinal chemistry programs

4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine: Why Generic Substitution Fails


Substituting 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine with a generic pyrazolo[3,4-b]pyridine analog carries quantifiable risk due to the non-interchangeable roles of the C4 chloro and N1 4-methoxybenzyl substituents. The C4 chloro group serves as a critical, reactive electrophilic handle for nucleophilic aromatic substitution (SNAr), enabling derivatization with amines, alkoxides, and other nucleophiles to access diverse C4-functionalized libraries [1]; removal of this group eliminates a well-precedented synthetic entry point. Concurrently, the N1 4-methoxybenzyl group directly influences molecular properties, as evidenced by the increased lipophilicity and altered electronic distribution observed across methoxybenzyl-substituted pyrazolo[3,4-b]pyridines relative to unsubstituted or simpler alkyl-substituted analogs, a factor that can materially affect membrane permeability, metabolic stability, and target binding [2]. The specific combination of these two substituents creates a discrete chemical entity with distinct reactivity and physicochemical properties, rendering simple analog substitution invalid for applications that rely on either the C4 functionalization pathway or the defined N1 substituent profile.

Removal or replacement of the C4 chloro group eliminates the primary SNAr derivatization entry point and may fundamentally alter synthetic utility.
Changing the N1 4-methoxybenzyl substituent can shift lipophilicity, membrane permeability, and target-binding profile, making analog interchange unreliable without validation.

4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine: Differentiation Evidence


C4 Chloro Substituent: Nucleophilic Derivatization Handle

The C4 chloro substituent on the pyrazolo[3,4-b]pyridine scaffold functions as an electrophilic site that enables nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and other nucleophiles, a reactivity profile absent in C4-unsubstituted or C4-alkyl analogs [1]. This chlorine atom provides a versatile synthetic handle for generating diverse C4-functionalized derivative libraries. The C4 chloro group can be displaced under mild conditions by aminoalkylphosphoramidates with yields ranging from 67% to 83%, demonstrating robust synthetic utility for constructing C4-substituted analogs [1].

C4 SNAr Reactivity
Method context
67–83% yields vs. no reactivity (C4-unsubstituted)
Supports efficient SAR library synthesis
Mild conditions with aminoalkylphosphoramidates
Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Design

N1 4-Methoxybenzyl Substituent: Lipophilicity & Electronic Profile

The N1 4-methoxybenzyl substituent on the pyrazolo[3,4-b]pyridine scaffold contributes a defined lipophilic and electronic profile that distinguishes this compound from analogs bearing alternative N1 substituents. For the target compound, the calculated partition coefficient (XLogP3) is 3.0, with a topological polar surface area (TPSA) of 39.9 Ų [1]. The methoxybenzyl group confers increased lipophilicity relative to simpler N1-alkyl or N1-unsubstituted pyrazolo[3,4-b]pyridines, a property that can influence membrane permeability and binding interactions with hydrophobic protein pockets [2].

XLogP3
Data to verify
3.0
Defined lipophilicity for membrane permeability studies
Computed property; TPSA 39.9 Ų. Higher than N1-unsubstituted analogs
Physicochemical Profiling Medicinal Chemistry Drug Discovery

Pyrazolo[3,4-b]pyridine Core: Privileged Kinase-Targeting Scaffold

The pyrazolo[3,4-b]pyridine scaffold is a validated pharmacophore for targeting multiple kinase families implicated in human disease. Pyrazolo[3,4-b]pyridine derivatives have been demonstrated as potent inhibitors of PIM-1 kinase, with select derivatives exhibiting IC50 values of 26 nM and 43 nM in biochemical kinase inhibition assays [1]. These same derivatives displayed selective cytotoxic activity against MCF-7 breast cancer cells (ERα-dependent) with IC50 values of 5.61 µM and 5.98 µM, while remaining inactive against MDA-MB-231 (ERα-independent) cells and non-toxic to MCF-10A normal cells [1]. The pyrazolo[3,4-b]pyridine scaffold has also been exploited in patent literature for the development of TAM kinase inhibitors and c-Met kinase inhibitors [2].

PIM-1 Kinase (Scaffold)
Class-level
Scaffold derivative IC50 26 nM
Class-level evidence supports kinase inhibitor design
Not tested on this specific intermediate; MCF-7 cell-model response context
Kinase Inhibition Cancer Therapeutics Chemical Biology

C4 Chloro Substituent: Versatile Heterocyclic Library Intermediate

The C4 chloro substituent on 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine and its N1-unsubstituted analog serves as a critical intermediate for synthesizing C4-substituted derivatives, including nucleosides. In a systematic study of C4-substituted pyrazolo[3,4-b]pyridine nucleosides, the 4-chloro precursor was used as the starting material to generate C4-azido, C4-amino, C4-methoxy, and C4-oxo substituted nucleoside derivatives via nucleophilic displacement [1]. Among the compounds tested, the 4-chloro-substituted ribofuranosyl derivative (compound 16) demonstrated moderate cytotoxicity against L1210 leukemia cells and WI-L2 lymphoblastoid cells in culture [1].

Nucleoside Precursor
Method context
Single intermediate → ≥4 C4-substituted nucleoside series
Enables diverse nucleoside analog libraries
Glycosylation confirmed by X-ray; reported moderate cell activity in leukemia lines
Synthetic Chemistry Nucleoside Analog Synthesis Medicinal Chemistry

4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine: Research & Industrial Applications


Kinase-Targeted Medicinal Chemistry Programs

Procure this compound as a key intermediate for designing novel kinase inhibitors targeting PIM-1, TAM, and/or c-Met kinases. The pyrazolo[3,4-b]pyridine scaffold has demonstrated sub-100 nM inhibitory activity against PIM-1 kinase (IC50 values of 26 nM and 43 nM for representative derivatives) and selective cytotoxicity against ERα-dependent MCF-7 breast cancer cells (IC50 = 5.61–5.98 µM) while sparing ERα-independent MDA-MB-231 cells [1]. The scaffold is also claimed in patents as an inhibitor of TAM kinases and c-Met kinase [2]. The C4 chloro substituent provides a reactive handle for introducing diverse amine, alkoxide, or other nucleophile substituents via SNAr to explore SAR around the C4 position and optimize kinase binding interactions.

C4-Diversified Analog Library Synthesis for SAR

Utilize the C4 chloro group as an electrophilic handle for generating focused libraries of C4-substituted pyrazolo[3,4-b]pyridine derivatives. The C4 chloro substituent can be displaced by aminoalkylphosphoramidates with yields ranging from 67% to 83% under mild conditions, providing an efficient route to diverse C4-aminated analogs [1]. Alternatively, the chloro group can be replaced with azido, amino, methoxy, or oxo substituents, enabling access to multiple structurally distinct analog series from a single commercial intermediate [2]. This approach streamlines SAR campaigns by reducing the number of distinct building blocks required and enabling parallel synthesis strategies.

Nucleoside Analog Discovery & Development

Employ 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine or its N1-deprotected analog as a precursor for synthesizing pyrazolo[3,4-b]pyridine nucleosides with potential antiviral or anticancer applications. The C4 chloro group enables nucleophilic displacement by various nucleophiles, followed by stereospecific glycosylation to yield β-D-ribofuranosyl, β-D-arabinofuranosyl, and 2-deoxy-β-D-erythro-pentofuranosyl derivatives [1]. Among these, the 4-chloro-substituted ribofuranosyl derivative exhibited moderate cytotoxicity against L1210 leukemia and WI-L2 lymphoblastoid cells, establishing baseline activity for this chemotype [1].

Physicochemical Optimization & Formulation Development

Select this compound for applications requiring a defined lipophilicity profile, as established by its calculated XLogP3 value of 3.0 and topological polar surface area (TPSA) of 39.9 Ų [1]. The N1 4-methoxybenzyl substituent contributes to this lipophilicity, which can influence membrane permeability, metabolic stability, and formulation behavior. Procurement of this specific analog ensures consistency in physicochemical profiling when exploring SAR related to N1 substituent effects, particularly when comparing against N1-unsubstituted (lower XLogP) or N1-alkyl (varied lipophilicity) pyrazolo[3,4-b]pyridine analogs [2].

Application
Selection Property
Validation Focus
Kinase-targeted medicinal chemistry
C4 chloro reactivity and N1 lipophilicity control
Kinase inhibition SAR, target selectivity profiling
C4-diversified analog library synthesis
Electrophilic C4 handle for SNAr
Synthetic yields, purity, library diversity
Nucleoside analog discovery
C4 halogen displacement versatility
Glycosylation efficiency, cell-based screening
Physicochemical optimization
Defined XLogP/TPSA profile
Membrane permeability, metabolic stability assays

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